molecular formula C9H18N2O B1216326 4-tert-Butyl-1-nitrosopiperidine CAS No. 46061-25-0

4-tert-Butyl-1-nitrosopiperidine

Cat. No.: B1216326
CAS No.: 46061-25-0
M. Wt: 170.25 g/mol
InChI Key: XVZWACWGVWVKEW-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-nitrosopiperidine: is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom. The tert-butyl group at the fourth position of the piperidine ring provides steric hindrance, influencing the compound’s reactivity and stability .

Scientific Research Applications

4-tert-Butyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-1-nitrosopiperidine can be synthesized through the nitrosation of 4-tert-butylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-1-nitrosopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-1-nitrosopiperidine is unique due to the combination of the nitroso group and the sterically hindered tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-tert-butyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWACWGVWVKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196706
Record name 4-tert-Butylnitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00805 [mmHg]
Record name N-Nitroso-4-tert-butylpiperidine
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CAS No.

46061-25-0
Record name 4-tert-Butylnitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylnitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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